molecular formula C15H18N6O3 B11255826 N-(3-methylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

N-(3-methylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11255826
M. Wt: 330.34 g/mol
InChI Key: WVZJIZLKGJMMRM-UHFFFAOYSA-N
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Description

N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines a pyrimidine core with morpholine and nitro functional groups

Properties

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

4-N-(3-methylphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O3/c1-10-3-2-4-11(9-10)17-14-12(21(22)23)13(16)18-15(19-14)20-5-7-24-8-6-20/h2-4,9H,5-8H2,1H3,(H3,16,17,18,19)

InChI Key

WVZJIZLKGJMMRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the morpholine and 3-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylphenyl)methyl]-4-(morpholin-4-yl)aniline
  • (4-Fluoro-3-Methylphenyl)(morpholin-4-yl)acetonitrile

Uniqueness

N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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